

Application Notes and Protocols: Purification of Allylethyl Carbonate by Distillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allylethyl carbonate*

Cat. No.: *B075759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the purification of **allylethyl carbonate** (AEC) via distillation. Due to the thermal sensitivity of allylic compounds, this protocol emphasizes the use of vacuum distillation to mitigate the risk of decomposition and ensure high purity of the final product. This guide is intended for an audience with a foundational understanding of standard laboratory techniques.

Introduction

Allylethyl carbonate is a valuable reagent in organic synthesis, often utilized in palladium-catalyzed reactions and as a protecting group. The purity of AEC is critical for the success of these sensitive applications. Distillation is the most effective method for its purification. However, care must be taken to avoid elevated temperatures which can lead to decomposition or polymerization. This protocol, therefore, details a procedure for vacuum distillation.

Potential Impurities and Physical Properties

To develop an effective purification strategy, it is essential to understand the physical properties of **allylethyl carbonate** and its potential impurities. Common synthesis routes for **allylethyl carbonate** include the reaction of allyl alcohol with ethyl chloroformate or the transesterification

of diethyl carbonate with allyl alcohol. Consequently, likely impurities are the unreacted starting materials.

Table 1: Physical Properties of **Allylethyl Carbonate** and Related Compounds

Compound	Molecular Weight (g/mol)	Boiling Point (°C) at 760 mmHg	Notes
Allylethyl Carbonate	130.14	Estimated: 140-150	Boiling point is estimated to be slightly higher than analogous carbonates.
Allyl Alcohol	58.08	97 ^{[1][2][3][4]}	A common starting material; lower boiling than the product.
Ethyl Chloroformate	108.52	93-95 ^{[5][6][7][8][9]}	A common reactant; lower boiling than the product.
Diethyl Carbonate	118.13	126-128 ^{[10][11][12][13][14]}	A potential starting material for transesterification.
Allyl Methyl Carbonate	116.12	131	An analogous compound. Boils at 59-60 °C at 35 mmHg. ^{[15][16][17]}

Experimental Protocol: Vacuum Distillation of Allylethyl Carbonate

This protocol describes the purification of crude **allylethyl carbonate**. It is assumed that a preliminary workup to remove any catalysts or inorganic salts has been performed.

3.1. Pre-Distillation Preparation (Drying)

- Transfer the crude **allylethyl carbonate** to a suitably sized Erlenmeyer flask.
- Add a sufficient amount of a neutral drying agent, such as anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4).
- Gently swirl the flask and allow it to stand for at least 30 minutes to ensure all residual water is absorbed. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
- Filter the dried **allylethyl carbonate** into a clean, dry round-bottom flask appropriately sized for the distillation (the flask should be no more than two-thirds full).

3.2. Apparatus Setup

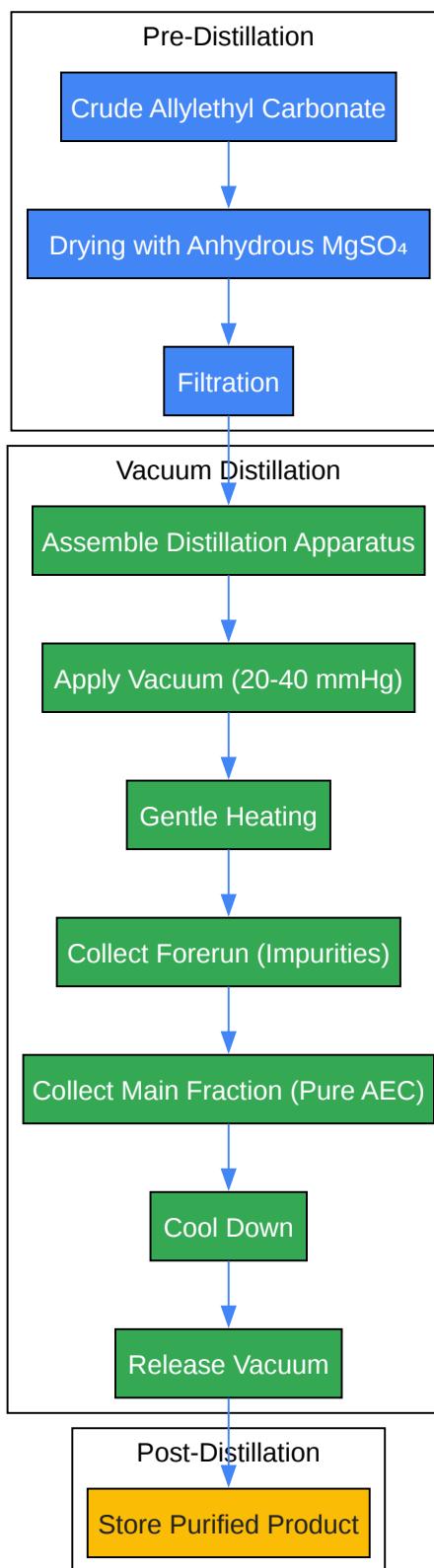
- Assemble a standard vacuum distillation apparatus as depicted in the workflow diagram below. A short path distillation head is recommended. For enhanced separation from impurities with close boiling points, a Vigreux column can be inserted between the distillation flask and the distillation head.
- Use a heating mantle with a magnetic stirrer to heat the distillation flask. Add a magnetic stir bar to the flask to ensure smooth boiling.
- Connect the condenser to a circulating cooling system.
- Connect the vacuum takeoff adapter to a cold trap (e.g., a Dewar flask with dry ice/acetone or liquid nitrogen) to protect the vacuum pump from corrosive vapors.
- Connect the cold trap to a vacuum pump. A manometer should be included in the setup to monitor the pressure accurately.
- Ensure all glassware joints are properly sealed with a suitable vacuum grease.

3.3. Distillation Procedure

- Begin stirring the dried crude **allylethyl carbonate**.
- Slowly and carefully apply the vacuum to the system. A pressure of 20-40 mmHg is a good starting point.

- Once the desired pressure is stable, begin to gently heat the distillation flask.
- Forerun Collection: Collect the first fraction, which will contain any low-boiling impurities such as residual starting materials (allyl alcohol, ethyl chloroformate). The head temperature will be significantly lower than the expected boiling point of the product at the given pressure.
- Product Collection: As the temperature of the vapor rises and stabilizes, change the receiving flask to collect the main fraction of pure **allylethyl carbonate**. Based on the boiling point of allyl methyl carbonate at 35 mmHg (59-60 °C), a similar boiling range can be anticipated for **allylethyl carbonate** at this pressure.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Final Fraction: Continue distillation until the temperature begins to drop or a significant increase in temperature is observed, indicating the end of the product fraction. At this point, stop the heating.
- Allow the apparatus to cool down to room temperature before carefully and slowly releasing the vacuum.
- The purified **allylethyl carbonate** in the receiving flask should be a colorless liquid.[\[18\]](#)

3.4. Post-Distillation


- Transfer the purified product to a clean, dry, and appropriately labeled storage bottle.
- For long-term storage, it is advisable to store the purified **allylethyl carbonate** under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator to prevent degradation.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Ventilation: Perform the distillation in a well-ventilated fume hood.
- Flammability: **Allylethyl carbonate** and its potential impurities are flammable. Keep away from open flames and spark-producing equipment.

- Vacuum Hazards: Glassware under vacuum can implode. Inspect all glassware for cracks or defects before use and consider using a blast shield.
- Thermal Hazards: Use caution when working with the heating mantle and hot glassware.
- Chemical Hazards: Ethyl chloroformate is highly toxic and corrosive.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Allyl alcohol is also toxic and a lachrymator.[\[2\]](#)[\[3\]](#) Handle these chemicals with extreme care.

Visualization of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Purification of **Allylethyl Carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Allyl alcohol - Sciencemadness Wiki [sciemcemadness.org]
- 3. nbino.com [nbino.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. Ethyl chloroformate Dealer and Distributor | Ethyl chloroformate Supplier | Ethyl chloroformate Stockist | Ethyl chloroformate Importers [multichemindia.com]
- 6. Ethyl Chloroformate [commonorganicchemistry.com]
- 7. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 8. Ethyl Chloroformate | 541-41-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Ethyl Chloroformate [drugfuture.com]
- 10. Diethyl Carbonate - Ester - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 11. framochem.com [framochem.com]
- 12. diethyl carbonate [stenutz.eu]
- 13. Diethyl carbonate, 99% | Fisher Scientific [fishersci.ca]
- 14. Diethyl carbonate 99 105-58-8 [sigmaaldrich.com]
- 15. chembk.com [chembk.com]
- 16. 烯丙基甲基碳酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Allyl methyl carbonate | 35466-83-2 [chemicalbook.com]
- 18. Allyl Ethyl Carbonate | 1469-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Purification of Allylethyl Carbonate by Distillation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075759#step-by-step-guide-to-purifying-allylethyl-carbonate-by-distillation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com